![molecular formula C22H28FN3OS B2684643 4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide CAS No. 450342-73-1](/img/structure/B2684643.png)

4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

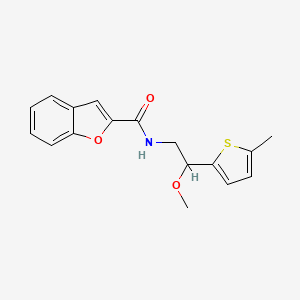

Molecular Structure Analysis

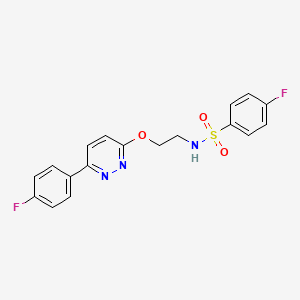

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains a fluorophenyl group, a butyl group, and a cyclohexane carboxamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 401.54 g/mol, a complexity of 709, and a topological polar surface area of 78.1 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 10 .Applications De Recherche Scientifique

Synthesis and Properties

Researchers have focused on the synthesis and characterization of compounds with structural similarities to the given chemical, exploring their potential applications in material science and pharmacology. For instance, studies have demonstrated the synthesis of aromatic polyamides containing cyclohexane structures, highlighting their solubility, film-forming capabilities, and thermal stability, which could be relevant to developing new materials with specific physical properties (Hsiao et al., 1999). Additionally, fluorinated derivatives have been synthesized for their potential as antagonists in neuroimaging studies, indicating the compound's relevance in developing diagnostic tools or treatments (Lang et al., 1999).

Crystal Structure and Bioactivity

The preparation and crystal structure determination of copper(II) chloride adducts with related compounds have been studied, revealing structural insights that could be beneficial in designing drugs with improved efficacy and reduced side effects. These studies not only contribute to our understanding of molecular interactions but also have implications for the development of anticancer drugs (Bonacorso et al., 2003).

Application in Organic Electronics

New benzimidazole derivatives have been synthesized for use as acceptor units in donor–acceptor–donor type polymers, showcasing the potential of similar compounds in the development of organic electronic devices. These studies illustrate the importance of structural modification in tuning the optical and electronic properties of materials for specific applications (Ozelcaglayan et al., 2012).

Antimicrobial and Anticonvulsant Properties

Compounds with similar structures have been evaluated for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents. Moreover, the characterization of anticonvulsant enaminones highlights the significance of these compounds in medicinal chemistry, particularly in the search for new treatments for epilepsy (Kubicki et al., 2000).

Orientations Futures

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, given the wide range of pharmacological activities of pyrazole derivatives , it would be interesting to explore the potential biological activities of this compound.

Propriétés

IUPAC Name |

4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3OS/c1-2-3-4-15-5-7-16(8-6-15)22(27)24-21-19-13-28-14-20(19)25-26(21)18-11-9-17(23)10-12-18/h9-12,15-16H,2-8,13-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSXYMXMGOTVEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2684569.png)

![3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2684572.png)

![(E)-3-[5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2684575.png)

![2-[(4-Fluorophenoxy)methyl]morpholine HCl](/img/structure/B2684577.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2684581.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2684582.png)